molecular formula C9H15NO3 B8754403 2-(1-Acetamidocyclopentyl)acetic acid CAS No. 911113-64-9

2-(1-Acetamidocyclopentyl)acetic acid

Cat. No.: B8754403
CAS No.: 911113-64-9
M. Wt: 185.22 g/mol
InChI Key: VVFHZXYODMIYDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Acetamidocyclopentyl)acetic acid is a cyclopentane-derived carboxylic acid featuring an acetamido (-NHCOCH₃) substituent at the 1-position of the cyclopentyl ring. Its molecular formula is C₉H₁₅NO₃ (molecular weight: 201.22 g/mol). The compound combines the hydrophobic cyclopentane ring with polar functional groups (carboxylic acid and acetamido), enabling diverse interactions in biochemical systems.

Properties

CAS No.

911113-64-9

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

2-(1-acetamidocyclopentyl)acetic acid

InChI

InChI=1S/C9H15NO3/c1-7(11)10-9(6-8(12)13)4-2-3-5-9/h2-6H2,1H3,(H,10,11)(H,12,13)

InChI Key

VVFHZXYODMIYDM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1(CCCC1)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional features of 2-(1-Acetamidocyclopentyl)acetic acid with six analogs derived from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Features Applications/Biological Relevance
This compound C₉H₁₅NO₃ 201.22 Acetamido, carboxylic acid Cyclopentane ring, acetamido substituent Biochemical research (hypothetical)
2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic acid C₁₀H₁₇NO₃ 199.25 Amino-oxoethyl, carboxylic acid Cyclohexane ring, glycine derivative Neuroactive studies, protein interactions
2-(cyclopentylamino)acetic acid C₇H₁₃NO₂ 157.18 Cyclopentylamino, carboxylic acid N-cyclopentylglycine Amino acid derivative research
2-(cyclopentylformamido)acetic acid C₈H₁₃NO₃ 171.19 Formamido, carboxylic acid Cyclopentane, formyl group Biochemical reactivity studies
(S)-2-amino-2-((1R,3S)-tetramethylcyclopentyl)acetic acid C₁₀H₁₉NO₂ 199.30 Amino, carboxylic acid Tetramethylcyclopentane, stereochemistry Structural specificity studies
2-[1-(dimethylamino)cyclopentyl]acetic acid hydrochloride C₉H₁₈ClNO₂ 207.70 (HCl salt) Dimethylamino, carboxylic acid (salt) Cyclopentane, tertiary amine salt Solubility-driven R&D applications
(2S)-Amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid C₈H₁₀F₃NO₂ 209.17 Trifluoromethyl, amino acid Bicyclo[1.1.1]pentane, fluorinated Metabolic stability studies

Key Research Findings

Impact of Ring Size
  • Cyclopentane vs. Cyclohexane: The cyclohexyl analog (HY-W025830) exhibits greater conformational flexibility due to its six-membered ring, which may enhance hydrophobic interactions in protein binding pockets.
Functional Group Effects
  • Acetamido vs. Amino/Formamido: The acetamido group in the target compound provides moderate electron-withdrawing effects and hydrogen-bonding capacity, facilitating interactions with biomolecules. In contrast, the amino group in 2-(cyclopentylamino)acetic acid is more basic, leading to protonation at physiological pH and altered solubility .
Solubility and Ionization
  • The dimethylamino hydrochloride derivative () demonstrates high aqueous solubility owing to its ionic form, making it suitable for in vitro assays. The neutral acetamido group in the target compound may enhance membrane permeability, favoring cellular uptake .
Stereochemical and Steric Effects
  • The tetramethylcyclopentyl derivative () highlights how bulky substituents and stereochemistry (S and R,S configurations) can restrict molecular flexibility and improve target specificity. Such features are critical in drug design but may reduce solubility .
Fluorinated and Bicyclic Analogs
  • The trifluoromethyl bicyclic compound () exhibits enhanced metabolic stability due to fluorine’s electronegativity and the rigid bicyclo structure. This contrasts with the target compound’s cyclopentane ring, which offers less strain and greater synthetic accessibility .

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